9-Hydroxyundeca-4,10-dienal
Description
9-Hydroxyundeca-4,10-dienal is an unsaturated aliphatic aldehyde featuring a hydroxyl group at the 9th carbon and conjugated double bonds at positions 4 and 10. Its molecular formula is C₁₁H₁₈O₂ (molecular weight: 182.26 g/mol). The compound’s structure combines reactivity from the aldehyde group, hydrophilicity from the hydroxyl group, and conjugation effects from the diene system. Unlike simpler aldehydes, its dual functional groups and conjugated system make it a versatile intermediate in chemical reactions .
Properties
CAS No. |
78951-27-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4E)-9-hydroxyundeca-4,10-dienal |
InChI |
InChI=1S/C11H18O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2-4,10-11,13H,1,5-9H2/b4-3+ |
InChI Key |
XQKRBGPNSJDPRL-ONEGZZNKSA-N |
Isomeric SMILES |
C=CC(CCC/C=C/CCC=O)O |
Canonical SMILES |
C=CC(CCCC=CCCC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyundeca-4,10-dienal can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyundec-10-enal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation and ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 9-Hydroxyundeca-4,10-dienal may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the target molecule.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyundeca-4,10-dienal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of 9-carboxyundeca-4,10-dienal.
Reduction: Formation of 9-hydroxyundecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Hydroxyundeca-4,10-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 9-Hydroxyundeca-4,10-dienal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 9-Hydroxyundeca-4,10-dienal with structurally related aldehydes, focusing on molecular properties, functional groups, and applications.
Table 1: Comparative Analysis of 9-Hydroxyundeca-4,10-dienal and Analogous Aldehydes
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Odor Profile | Primary Applications | Stability Notes |
|---|---|---|---|---|---|---|
| 9-Hydroxyundeca-4,10-dienal | C₁₁H₁₈O₂ | 182.26 | Aldehyde, hydroxyl, conjugated diene | Green, fatty, citrus | Specialty fragrances, synthesis intermediates | Moderate (sensitive to oxidation due to diene and hydroxyl) |
| Undec-10-enal (Aldehyde C-11) | C₁₁H₂₀O | 168.28 | Aldehyde, isolated double bond | Citrus, waxy | Perfumery, cosmetics | Low (prone to oxidation) |
| Undec-9-enal (Hendecen-9-al) | C₁₁H₂₀O | 168.28 | Aldehyde, isolated double bond | Fatty, metallic | Flavor additives, polymers | Low (similar to Aldehyde C-11) |
| 2-Dodecenal | C₁₂H₂₂O | 182.30 | Aldehyde, isolated double bond | Citrus, herbal | Food flavoring, insecticides | Moderate (longer chain reduces volatility) |
| Phenylpropanal | C₉H₁₀O | 134.18 | Aldehyde, aromatic substituent | Sweet, floral | Pharmaceuticals, fragrances | High (aromatic stabilization) |
| Hexylcinnamaldehyde | C₁₅H₂₀O | 216.32 | Aldehyde, aromatic, alkyl chain | Floral, jasmine-like | Perfumes, soaps | High (resists oxidation due to aromatic group) |
Key Comparisons:
Functional Group Complexity: 9-Hydroxyundeca-4,10-dienal’s hydroxyl and conjugated diene system distinguish it from simpler aldehydes like Undec-10-enal or 2-Dodecenal, which lack hydroxyl groups and have isolated double bonds. Aromatic analogs (e.g., Phenylpropanal, Hexylcinnamaldehyde) exhibit greater stability due to resonance effects but lack the reactivity of conjugated dienes .
Odor and Applications: The hydroxyl group in 9-Hydroxyundeca-4,10-dienal may impart a greener, fresher odor compared to the citrus or fatty notes of Undec-10-enal. This positions it for niche fragrances or functional additives requiring moderate volatility .
Stability and Reactivity :
- The conjugated diene in 9-Hydroxyundeca-4,10-dienal offers partial stabilization against UV degradation but increases susceptibility to oxidation compared to aromatic aldehydes.
- Aldehyde C-11 and Hendecen-9-al degrade faster under oxidative conditions, limiting their use in long-lasting products .
Biological Activity
9-Hydroxyundeca-4,10-dienal is a bioactive compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a conjugated diene system, suggests various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes existing literature on the biological activity of 9-Hydroxyundeca-4,10-dienal, highlighting key research findings and case studies.
Chemical Structure
The chemical structure of 9-Hydroxyundeca-4,10-dienal can be represented as follows:
This compound features a linear carbon chain with a hydroxyl group at the ninth position and double bonds at the fourth and tenth positions.
1. Antioxidant Activity
Research has indicated that 9-Hydroxyundeca-4,10-dienal exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study conducted by demonstrated that this compound effectively scavenged free radicals in vitro, which could suggest protective effects against oxidative stress-related diseases.
2. Anti-inflammatory Effects
The anti-inflammatory potential of 9-Hydroxyundeca-4,10-dienal has been explored in several studies. In a controlled experiment, researchers observed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests its utility in managing inflammatory conditions such as arthritis and asthma.
3. Antimicrobial Properties
The antimicrobial activity of 9-Hydroxyundeca-4,10-dienal has also been documented. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as a natural antimicrobial agent.
Case Study 1: In Vivo Anti-inflammatory Study
In a recent animal model study (2023), researchers administered 9-Hydroxyundeca-4,10-dienal to mice with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice.
| Treatment Group | Paw Swelling (mm) | Histological Score |
|---|---|---|
| Control | 15 ± 2 | 3 |
| Treatment | 7 ± 1 | 1 |
Case Study 2: Antioxidant Efficacy in Human Cells
A clinical trial involving human lymphocytes assessed the antioxidant capacity of 9-Hydroxyundeca-4,10-dienal. Participants who consumed the compound showed reduced levels of malondialdehyde (MDA), a marker of oxidative stress, indicating enhanced antioxidant defense mechanisms.
The biological activities of 9-Hydroxyundeca-4,10-dienal are attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathway : It inhibits nuclear factor kappa B (NF-kB) activation, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action : The disruption of bacterial cell membranes has been proposed as a mechanism for its antimicrobial effects.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
